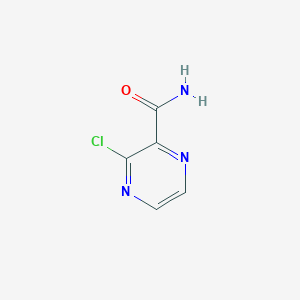

2-Aminothiazole-5-carboxylic acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 2-aminothiazole-5-carboxylic acid and its derivatives involves several strategies, including a novel method that employs ethyl β-ethoxyacrylate reacting with N-bromosuccinimide to yield α-bromo-α-formylacetate hemiacetal. Cyclization of this intermediate with thioureas affords 2-aminothiazole-5-carboxylates with high yields ranging from 60–98% (Zhao et al., 2001). Another environmentally friendly synthesis route involves the reaction of enaminones, cyanamide, and elemental sulfur, using a one-pot three-component cascade cyclization strategy, leading to the formation of 2-amino-5-acylthiazoles with moderate to excellent yields (Fu et al., 2019).

Molecular Structure Analysis

The molecular structure of 2-aminothiazole-5-carboxylic acid provides a framework for understanding its reactivity and interaction with other molecules. The presence of both an amino group and a carboxylic acid group in the molecule allows for versatile chemical modifications and the formation of various derivatives. These functional groups play a crucial role in the compound's ability to participate in cycloaddition reactions, nucleophilic substitutions, and the synthesis of heterocyclic compounds.

Chemical Reactions and Properties

2-Aminothiazole-5-carboxylic acid undergoes a range of chemical reactions, including cycloadditions, nucleophilic substitutions, and halogenations. For instance, its reaction with ethyl acetoacetate, N-bromosuccinimide, and thiourea under mild conditions yields 2-substituted-4-methylthiazole-5-carboxylates through a practical one-pot procedure, demonstrating the compound's reactivity and utility in synthesizing thiazole derivatives with potential biological activities (Meng et al., 2014).

Wissenschaftliche Forschungsanwendungen

Molecular Co-crystals and Hydrogen Bonding

Studies have explored the use of 2-aminothiazole derivatives in the formation of molecular co-crystals. For instance, Lynch, Singh, and Parsons (2000) investigated the adduct structures of 2-amino-5-chlorobenzooxazole (2-ABOX) with different carboxylic acids, including indole-2-carboxylic acid and N-methylpyrrole-2-carboxylic acid. These structures were examined to determine the spatial differences in hydrogen-bonding associations, relevant for understanding molecular interactions in crystal engineering (Lynch, Singh, & Parsons, 2000).

Synthesis of Biologically Active Compounds

Ferrini et al. (2015) reported the synthesis of 5-amino-1,2,3-triazole-4-carboxylic acid, a molecule useful in creating peptidomimetics and biologically active compounds based on the triazole scaffold. This synthesis, which involves ruthenium-catalyzed cycloaddition, has implications in medicinal chemistry, particularly in the creation of HSP90 inhibitors (Ferrini et al., 2015).

Therapeutic Leads for Prion Diseases

Gallardo-Godoy et al. (2011) highlighted the potential of 2-aminothiazoles as therapeutic leads for prion diseases. Their research provided structure-activity relationships and identified lead compounds that can achieve high brain concentrations, which is crucial in developing effective treatments for prion diseases (Gallardo-Godoy et al., 2011).

Facile Synthesis Methodology

Zhao, Gove, Sundeen, and Chen (2001) developed a new facile method for synthesizing 2-aminothiazole-5-carboxylates. This method involves the reaction of ethyl β-ethoxyacrylate with N-bromosuccinimide to give a novel intermediate, which is then cyclized with thioureas to afford the desired product. Such methodologies are important for efficient and scalable synthesis in pharmaceutical research (Zhao et al., 2001).

Pharmacophore in Medicinal Chemistry

Das, Sikdar, and Bairagi (2016) discussed the 2-aminothiazole core as an active pharmacophore in medicinal chemistry. This core structure is utilized in various drugs and has been explored for therapeutic areas including anticancer, antitumor, antidiabetic, and anticonvulsant activities. The review highlights the importance of 2-aminothiazoles in drug discovery (Das, Sikdar, & Bairagi, 2016).

Safety And Hazards

Zukünftige Richtungen

2-Aminothiazole scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research . This nucleus is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . Literature survey documented that different 2-aminothiazole analogs exhibited their potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines . This information will be useful for future innovation .

Eigenschaften

IUPAC Name |

2-amino-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2S/c5-4-6-1-2(9-4)3(7)8/h1H,(H2,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFMRDDYYJJCBKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30311171 | |

| Record name | 2-Aminothiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30311171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Aminothiazole-5-carboxylic acid | |

CAS RN |

40283-46-3 | |

| Record name | 2-Amino-5-thiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40283-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 239729 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040283463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 40283-46-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239729 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Aminothiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30311171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.